Magnesium bisulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

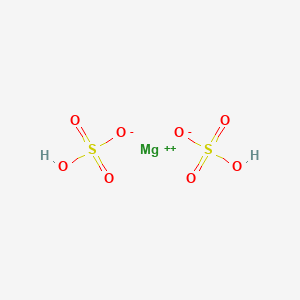

Magnesium bisulfate is a useful research compound. Its molecular formula is H2MgO8S2 and its molecular weight is 218.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Fertilizer Use

Magnesium bisulfate is increasingly utilized as a fertilizer in agriculture. It provides essential nutrients, particularly magnesium and sulfur, which are crucial for plant growth. Magnesium plays a vital role in chlorophyll production and photosynthesis, while sulfur is important for protein synthesis and enzyme function. The rising demand for sustainable agricultural practices has further propelled its use in improving soil fertility and crop yields .

Case Study: Crop Yield Improvement

A study conducted on the application of this compound in various crops demonstrated significant enhancements in yield. For instance, its use in tomato cultivation resulted in a 20% increase in fruit size and overall yield compared to untreated plots. This improvement was attributed to better nutrient absorption facilitated by this compound .

Healthcare Applications

Neuroprotection in Preterm Births

this compound has been extensively studied for its neuroprotective effects when administered to pregnant women at risk of preterm labor. Research indicates that magnesium sulfate can reduce the risk of cerebral palsy in infants born prematurely. A multicenter trial involving over 2,000 women showed a marked decrease in moderate to severe cerebral palsy among infants treated with magnesium sulfate compared to those who received a placebo .

Treatment of Eclampsia

In healthcare settings, this compound is used as a treatment for eclampsia, a severe complication of pregnancy characterized by seizures. Its efficacy as a muscle relaxant and anticonvulsant has been well-documented, making it an essential drug in obstetric care .

Environmental Applications

Water Treatment

this compound is employed in water treatment processes to adjust pH levels and reduce hardness. Its effectiveness in these applications contributes to improved water quality for both industrial and municipal uses. For example, studies have shown that this compound can effectively precipitate heavy metals from wastewater, thus facilitating their removal .

Bioremediation

In environmental remediation, this compound has been utilized to enhance the biodegradation of petroleum contaminants in groundwater. A case study at a former service station demonstrated that the application of this compound significantly improved the breakdown of contaminants like MTBE (methyl tert-butyl ether), leading to successful site remediation .

Industrial Applications

Chemical Synthesis

this compound serves as a catalyst in various chemical synthesis processes. Its role is particularly noted in the production of sulfur-containing compounds and as an additive in the manufacture of high-fructose corn syrup. The compound's ability to stabilize reactions makes it valuable in industrial chemistry .

Food Industry

In the food sector, this compound is used as an additive and preservative. It helps lower pH levels, enhancing food safety by inhibiting microbial growth while also improving flavor profiles by reducing sodium content .

Propriétés

Numéro CAS |

10028-26-9 |

|---|---|

Formule moléculaire |

H2MgO8S2 |

Poids moléculaire |

218.5 g/mol |

Nom IUPAC |

magnesium;hydrogen sulfate |

InChI |

InChI=1S/Mg.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+2;;/p-2 |

Clé InChI |

FXBYOMANNHFNQV-UHFFFAOYSA-L |

SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |

SMILES canonique |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |

Key on ui other cas no. |

10028-26-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.